One of the most convenient methods for synthesizing Ethyl 2-(bromomethyl)acrylate involves a two-step process: a Wittig-Horner reaction followed by bromination. []
An alternative synthetic route utilizes malonates and formaldehyde as starting materials. []
Ethyl 2-(bromomethyl)acrylate acts as an electrophile, readily reacting with a variety of organometallic reagents, including organozinc, organoindium, and organotin compounds. [, , , , , , , , , ] These reactions typically result in allylation, forming a new carbon-carbon bond at the allylic position, ultimately leading to the synthesis of α-methylene lactones and lactams.
Ethyl 2-(bromomethyl)acrylate can alkylate cyclic 1,3-diketones at the C-2 position in high yields. [] This reaction is proposed to proceed through an initial O-alkylation followed by a Claisen rearrangement, resulting in the C-alkylated product.
The presence of the electrophilic bromomethyl group allows Ethyl 2-(bromomethyl)acrylate to react with various nucleophiles. [] For example, it can undergo nucleophilic substitution reactions with bis(α-aminophosphonates) to yield bis(allylic-α-aminophosphonates). []
The electron-deficient double bond in Ethyl 2-(bromomethyl)acrylate makes it a suitable Michael acceptor. This property enables its participation in Michael additions with various nucleophiles, such as nitroalkanes, for the synthesis of exo-methylene butyrolactones. []
Ethyl 2-(bromomethyl)acrylate serves as a crucial precursor for synthesizing α-methylene lactones and lactams. [, , , , , , , ] These heterocyclic compounds find applications in various fields, including:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: